molecular formula C10H16O5 B12644806 2-Hydroxymethylethyl isopropyl maleate CAS No. 85909-46-2

2-Hydroxymethylethyl isopropyl maleate

Cat. No.: B12644806
CAS No.: 85909-46-2
M. Wt: 216.23 g/mol
InChI Key: FVITXPQZIMMIHG-PLNGDYQASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxymethylethyl isopropyl maleate is an organic compound with the molecular formula C10H16O5 It is a maleate ester derivative, characterized by the presence of hydroxyl, methylethyl, and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxymethylethyl isopropyl maleate can be synthesized through the esterification of maleic acid with 2-hydroxymethylethyl alcohol and isopropyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid

    Solvent: Toluene or another suitable organic solvent

    Reaction Time: 4-6 hours

Industrial Production Methods

In an industrial setting, the production of this compound involves continuous esterification processes. The reaction mixture is continuously fed into a reactor, and the product is continuously removed and purified. This method ensures high efficiency and yield. The purification process typically involves distillation and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxymethylethyl isopropyl maleate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products

    Oxidation: Formation of 2-formylmethylethyl isopropyl maleate.

    Reduction: Formation of 2-hydroxymethylethyl isopropyl alcohol.

    Substitution: Formation of various substituted maleate esters.

Scientific Research Applications

2-Hydroxymethylethyl isopropyl maleate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential use in drug delivery systems.

    Industry: Utilized in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 2-hydroxymethylethyl isopropyl maleate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and esterification reactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxymethylethyl maleate
  • Isopropyl maleate
  • 2-Hydroxyethyl isopropyl maleate

Uniqueness

2-Hydroxymethylethyl isopropyl maleate is unique due to the presence of both hydroxyl and isopropyl groups, which confer distinct chemical and physical properties. These groups enhance its reactivity and solubility, making it suitable for a wide range of applications compared to its similar counterparts.

Properties

CAS No.

85909-46-2

Molecular Formula

C10H16O5

Molecular Weight

216.23 g/mol

IUPAC Name

1-O-(3-hydroxypropyl) 4-O-propan-2-yl (Z)-but-2-enedioate

InChI

InChI=1S/C10H16O5/c1-8(2)15-10(13)5-4-9(12)14-7-3-6-11/h4-5,8,11H,3,6-7H2,1-2H3/b5-4-

InChI Key

FVITXPQZIMMIHG-PLNGDYQASA-N

Isomeric SMILES

CC(C)OC(=O)/C=C\C(=O)OCCCO

Canonical SMILES

CC(C)OC(=O)C=CC(=O)OCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.